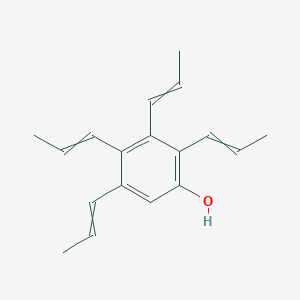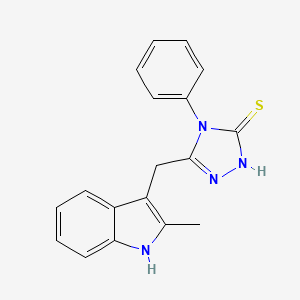![molecular formula C18H18N4O8S2 B14632059 3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] CAS No. 56766-20-2](/img/structure/B14632059.png)
3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] is a complex organic compound characterized by the presence of disulfide bonds, hydroxyethyl groups, and nitrobenzamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] typically involves the reaction of 6-nitrobenzamide derivatives with disulfide-containing reagents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with thiol-containing proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] involves its interaction with molecular targets such as thiol-containing proteins. The disulfide bonds can form covalent linkages with cysteine residues, altering the function of the target proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Disulfanediylbis[N-(2-ethylhexyl)propanamide]
- 3,3’-Disulfanediylbis(propan-1-ol)
- 3,3’-Disulfanediyldi(1H-1,2,4-triazol-5-amine)
Uniqueness
3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] is unique due to its combination of disulfide bonds, hydroxyethyl groups, and nitrobenzamide moieties. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
56766-20-2 |
|---|---|
Fórmula molecular |
C18H18N4O8S2 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-5-[[3-(2-hydroxyethylcarbamoyl)-4-nitrophenyl]disulfanyl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H18N4O8S2/c23-7-5-19-17(25)13-9-11(1-3-15(13)21(27)28)31-32-12-2-4-16(22(29)30)14(10-12)18(26)20-6-8-24/h1-4,9-10,23-24H,5-8H2,(H,19,25)(H,20,26) |
Clave InChI |
HVDKPORCMMAIRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NCCO)C(=O)NCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)

![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)

![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)



![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)



![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
